Lyn-IN-1
Overview
Description
Lyn-IN-1, also known as Bafetinib analog, is a potent and selective dual Bcr-Abl/Lyn inhibitor . It is extracted from patent WO2014169128A1 .
Chemical Reactions Analysis
Lyn-IN-1 is known to inhibit the Lyn tyrosine kinase, which is an important signaling intermediary . Lyn can mediate both positive and negative signaling processes within the same or different cellular contexts .
Physical And Chemical Properties Analysis
Lyn-IN-1 has a molecular weight of 576.62 . It is a solid substance . Its solubility in DMSO is 50 mg/mL .
Scientific Research Applications
-
Hematopoietic Cell Signaling
- Lyn kinase plays a crucial role in the signaling of hematopoietic cells, influencing various outputs like proliferation, differentiation, apoptosis, migration, and metabolism .
- The methods of application or experimental procedures involve studying Lyn kinase’s role in different hematopoietic cells, from progenitors via influencing c-kit signaling, through to mature cell receptor/integrin signaling .
- The outcomes show that Lyn kinase has well-established functions in most hematopoietic cells, making it an important regulator of hematopoietic abnormalities .
-
Regulation of Autoimmune Diseases
- Lyn kinase is an important regulator of autoimmune diseases such as asthma and psoriasis, due to its profound ability to influence immune cell signaling .
- The methods of application or experimental procedures involve studying the role of Lyn kinase in immune cell signaling and its impact on autoimmune diseases .
- The outcomes show that Lyn kinase plays a key role in regulating autoimmune diseases .
-
Role in Leukemia
- Lyn kinase is important for maintaining the leukemic phenotype of many different liquid cancers including acute myeloid leukaemia (AML), chronic myeloid leukaemia (CML) and B-cell lymphocytic leukaemia (BCLL) .
- The methods of application or experimental procedures involve studying the role of Lyn kinase in different types of leukemia .
- The outcomes show that Lyn kinase is crucial for maintaining the leukemic phenotype of many different liquid cancers .
-
Role in Solid Tumors
- Lyn kinase is also expressed in some solid tumors and is establishing itself as a potential therapeutic target for prostate, glioblastoma, colon and more aggressive subtypes of breast cancer .
- The methods of application or experimental procedures involve studying the role of Lyn kinase in different types of solid tumors .
- The outcomes show that Lyn kinase could be a potential therapeutic target for certain types of solid tumors .
-
Regulation of Microglial Signaling
- The protein tyrosine kinase Lyn and the lipid phosphatase SH2 domain-containing inositol 5′ phosphatase-1 (SHIP-1) regulate neuroimmunological responses .
- The methods of application or experimental procedures involve studying the roles of Lyn and SHIP-1 in microglial responses in the steady-state adult mouse brain .
- The outcomes show that both Lyn and SHIP-1 have the propensity to control microglial responses, but only SHIP-1 regulates neuroinflammation and microglial activation in the steady-state adult brain, while Lyn activity appears dispensable for maintaining brain homeostasis .
-
Role in Innate Immunity
- Lyn tyrosine kinase plays a key role in adaptive immunity, although its role in innate immunity remains unclear .
- The methods of application or experimental procedures involve studying the role of Lyn kinase in innate immunity .
- The outcomes show that Lyn gain-of-function mice display enhanced sensitivity to endotoxin and succumb to upregulated proinflammatory cytokine production at a dose well tolerated by control animals .
-
Immunoreceptor Signaling
- Lyn kinase is an essential regulator of immunoreceptor signaling, initiating both proinflammatory and suppressive signaling pathways in myeloid immune cells (e.g., neutrophils, dendritic cells, monocytes, macrophages) and in B lymphocytes .
- The methods of application or experimental procedures involve studying the role of Lyn kinase in immunoreceptor signaling .
- The outcomes show that defects in Lyn signaling are implicated in autoimmune disease .
-
Regulation of Neurogenerative Disease and Cancer
- Recent work suggests that the 2 proteins generated by alternative splicing of lyn, LynA and LynB, differentially regulate both immune and cancer-cell signaling .
- The methods of application or experimental procedures involve studying the roles of LynA and LynB in immune and cancer-cell signaling .
- The outcomes show that unraveling the common and cell-specific aspects of Lyn function could lead to new approaches to therapeutically target dysregulated pathways in pathologies ranging from autoimmune and neurogenerative disease to cancer .
-
Regulation of TLR Signaling
-
Regulation of Immunoreceptor Signaling
- Lyn kinase is an essential regulator of immunoreceptor signaling, initiating both proinflammatory and suppressive signaling pathways in myeloid immune cells (e.g., neutrophils, dendritic cells, monocytes, macrophages) and in B lymphocytes .
- The methods of application or experimental procedures involve studying the role of Lyn kinase in immunoreceptor signaling .
- The outcomes show that defects in Lyn signaling are implicated in autoimmune disease .
-
Regulation of Neurogenerative Disease and Cancer
- Recent work suggests that the 2 proteins generated by alternative splicing of lyn, LynA and LynB, differentially regulate both immune and cancer-cell signaling .
- The methods of application or experimental procedures involve studying the roles of LynA and LynB in immune and cancer-cell signaling .
- The outcomes show that unraveling the common and cell-specific aspects of Lyn function could lead to new approaches to therapeutically target dysregulated pathways in pathologies ranging from autoimmune and neurogenerative disease to cancer .
-
Regulation of TLR Signaling
Future Directions
Lyn-IN-1 has potential therapeutic implications in various diseases. Lyn kinase has been found to be important for maintaining the leukemic phenotype of many different liquid cancers including acute myeloid leukaemia (AML), chronic myeloid leukaemia (CML) and B-cell lymphocytic leukaemia (BCLL) . Lyn is also expressed in some solid tumors and here too it is establishing itself as a potential therapeutic target for prostate, glioblastoma, colon and more aggressive subtypes of breast cancer . Further studies should address whether new protein products may result from this fusion, as well as the biological function of these new products in disease occurrence and progression .
properties
IUPAC Name |
4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBZHLJXQAQON-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lyn-IN-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.